(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid
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Overview
Description
AG2034 is an inhibitor of the glycinamide ribonucleotide formyltransferase (GARFT).
Scientific Research Applications
Novel Synthesis and Potential Applications
Synthesis of Novel Analogues : A novel synthetic approach for derivatives of tetrahydrofolic acid, incorporating a structure similar to the query compound, has been developed. This synthesis involves thermal condensation and Smiles rearrangement, indicating the potential for innovative synthetic methods in this chemical space (Totani et al., 1995).
Biginelli Compounds and Pyrimido[2,3-b]thiazines Synthesis : Research on Biginelli-compounds, closely related to the query compound, demonstrated methods for synthesizing various pyrimido[2,3-b]thiazines. This signifies the compound's relevance in the synthesis of complex heterocyclic structures (Kappe & Roschger, 1989).
Antitumor Activity : A study on 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, which bear structural similarities to the query compound, revealed potent in vitro and in vivo antitumor activity due to selective transport by folate receptors. This highlights the potential of such compounds in cancer therapeutics (Wang et al., 2010).
Inhibition of De Novo Purine Synthesis : AG2034, a compound with a structure akin to the query chemical, has been shown to inhibit glycinamide ribonucleotide formyltransferase, affecting purine synthesis. This suggests possible applications in cancer treatment (Obajimi, Keen, & Melera, 2009).
Thienopyrimidine Synthesis : Research into transformations of amino and carbonyl groups in Gewald thiophenes, structurally related to the query compound, has contributed to the synthesis of thienopyrimidines. This expands the scope of synthetic methodologies in heterocyclic chemistry (Pokhodylo et al., 2010).
Antimicrobial and Anticancer Agents : The development of antimicrobial and anticancer agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a structurally similar compound, suggests potential pharmaceutical applications for similar compounds (Gad et al., 2020).
properties
CAS RN |
177575-17-6 |
---|---|
Product Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
Molecular Formula |
C18H21N5O6S2 |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-3,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H21N5O6S2/c19-18-22-14-13(16(27)23-18)31-9(7-20-14)2-1-8-3-5-11(30-8)15(26)21-10(17(28)29)4-6-12(24)25/h3,5,9-10H,1-2,4,6-7H2,(H,21,26)(H,24,25)(H,28,29)(H4,19,20,22,23,27)/t9-,10-/m0/s1 |
InChI Key |
HHKAOUMVRGSKLS-UWVGGRQHSA-N |
Isomeric SMILES |
C1[C@@H](SC2=C(N1)NC(=NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1C(SC2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(SC2=C(N1)NC(=NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AG2034; AG-2034; AG 2034 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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